molecular formula C11H15NO B2490097 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol CAS No. 35613-12-8

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol

Cat. No.: B2490097
CAS No.: 35613-12-8
M. Wt: 177.247
InChI Key: LEKOUUOPDBURLY-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or hydroxyl groups .

Scientific Research Applications

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKOUUOPDBURLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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